- (9CI) CAS No. 137765-06-1](/img/structure/B1208763.png)
Platinum, [hydroxyacetato(2-)-O1,O2](3-pyrrolidinamine-N1,N3)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a platinum center coordinated with 3-aminopyrrolidine and glycolato ligands. The presence of platinum makes it a potential candidate for various applications, particularly in the development of anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) typically involves the reaction of platinum precursors with 3-aminopyrrolidine and glycolato ligands. One common method involves the use of potassium tetrachloroplatinate(II) as the platinum source. The reaction is carried out in an aqueous medium, where the platinum precursor is first reacted with glycolic acid to form a platinum-glycolato complex. This intermediate is then treated with 3-aminopyrrolidine under controlled pH conditions to yield the final product.
Industrial Production Methods
Industrial production of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified using crystallization or chromatography techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the glycolato or 3-aminopyrrolidine ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, phosphines, and amines. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center.
科学研究应用
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: It is studied for its interactions with biological molecules, such as DNA and proteins, making it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to form stable complexes with DNA, leading to the inhibition of cancer cell growth.
Industry: It is used in the development of new materials and coatings, particularly those requiring high stability and resistance to corrosion.
作用机制
The mechanism of action of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various proteins and enzymes, further contributing to its biological effects.
相似化合物的比较
ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common platinum center, they differ in their ligand structures and biological activities:
Cisplatin: Contains chloride ligands and is widely used as an anticancer drug. It has a different side effect profile compared to ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II).
Carboplatin: Contains a cyclobutane dicarboxylate ligand and is known for its reduced toxicity compared to cisplatin.
Oxaliplatin: Contains an oxalate ligand and is effective against colorectal cancer. It has a different mechanism of action and side effect profile.
The uniqueness of ab-(3-Aminopyrrolidine)-cd-(glycolato(2-)-O,O’)platinum(II) lies in its specific ligand structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
137765-06-1 |
|---|---|
分子式 |
C6H12N2O3Pt |
分子量 |
355.26 g/mol |
IUPAC 名称 |
2-oxidoacetate;platinum(2+);pyrrolidin-3-amine |
InChI |
InChI=1S/C4H10N2.C2H3O3.Pt/c5-4-1-2-6-3-4;3-1-2(4)5;/h4,6H,1-3,5H2;1H2,(H,4,5);/q;-1;+2/p-1 |
InChI 键 |
JWBPXTQWYACXRM-UHFFFAOYSA-M |
SMILES |
C1CNCC1N.C(C(=O)[O-])[O-].[Pt+2] |
规范 SMILES |
C1CNCC1N.C(C(=O)[O-])[O-].[Pt+2] |
同义词 |
ab-(3-aminopyrrolidine)-cd-(glycolato(2-)-O,O')platinum(II) KB 5424 KB 5424R KB 5424S KB-5424 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one](/img/structure/B1208681.png)
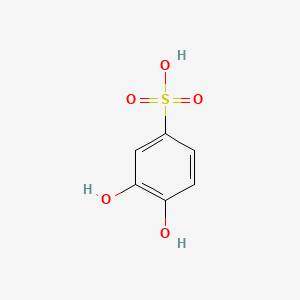
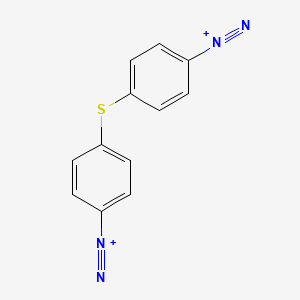

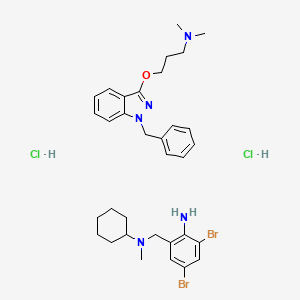
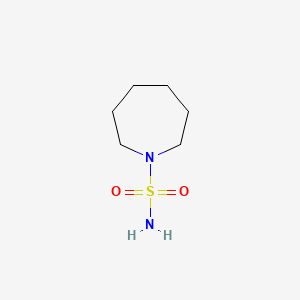
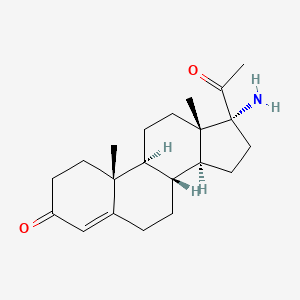
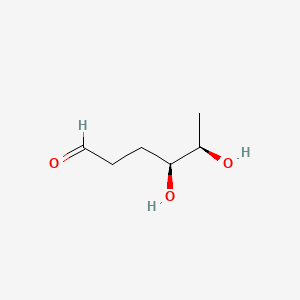
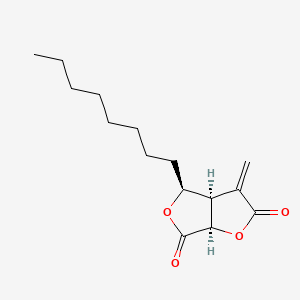
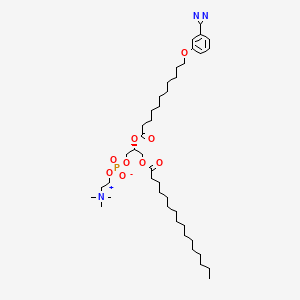


![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)
![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)
